

# Spectroscopic characterization techniques for nitrophenoxy compounds

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## Compound of Interest

Compound Name: *3-(4-Nitrophenoxy)aniline hydrochloride*

CAS No.: *19157-81-4*

Cat. No.: *B1290639*

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## Abstract

Nitrophenoxy compounds—characterized by a nitro-substituted aromatic ring linked via an ether bond—serve as critical intermediates in the synthesis of herbicides (e.g., nitrofen), pharmaceutical APIs, and dyes. Their analysis presents unique challenges due to the competing electronic effects of the electron-withdrawing nitro group (

) and the electron-donating phenoxy ether linkage. This guide provides a multi-modal spectroscopic workflow (UV-Vis, FT-IR, NMR, MS) designed to ensure structural certainty and purity.

## Electronic Spectroscopy: UV-Visible Characterization

**Principle & Causality:** The nitrophenoxy chromophore exhibits distinct electronic transitions. The nitro group induces a strong bathochromic (red) shift due to conjugation with the aromatic ring (

), while the lone pairs on the ether oxygen facilitate transitions.

- Solvatochromism: These compounds are highly solvatochromic. Polar solvents (e.g., DMF) stabilize the excited state more than the ground state, lowering the energy gap and shifting to longer wavelengths.

Critical Process Parameter (CPP): Solvent Cutoff. Avoid solvents like acetone or ethyl acetate for UV analysis below 330 nm as they absorb in the same region as the nitrophenoxy

transitions.

## Protocol: Solvatochromic Assessment

- Preparation: Prepare a 10 mM stock solution in HPLC-grade Acetonitrile (ACN).
- Dilution: Create working standards (10–50  $\mu\text{M}$ ) in three solvents of varying polarity: Hexane (Non-polar), Methanol (Protic polar), and ACN (Aprotic polar).
- Blanking: Use a matched quartz cuvette with the pure solvent. Self-Validation Step: Scan the blank from 200–800 nm; absorbance must remain  $< 0.05$  AU.
- Acquisition: Scan samples.
  - Expected Result: Nitro-aromatics typically show between 280–350 nm.
  - Validation: If Abs  $> 1.2$ , dilute the sample. The Beer-Lambert law deviates at high concentrations due to molecular aggregation.

| Solvent      | Polarity Index | Expected Shift      | Mechanistic Insight  |
|--------------|----------------|---------------------|--|
| Hexane       | 0.1            | Hypsochromic (Blue) | Minimal stabilization of the charge-transfer excited state.          |
| Methanol     | 5.1            | Bathochromic (Red)  | H-bonding stabilizes the polarized nitro group in the excited state. |
| Acetonitrile | 5.8            | Intermediate        | Dipole-dipole interactions without H-bonding interference.           |

## Vibrational Spectroscopy: FT-IR Analysis

Principle & Causality: IR is the "fingerprint" technique. The competition between the withdrawing

and donating ether oxygen alters force constants, shifting vibrational frequencies.

- Nitro Group: The

bonds resonate, creating two distinct bands: Asymmetric ( $\sim 1530\text{ cm}^{-1}$ ) and Symmetric ( $\sim 1350\text{ cm}^{-1}$ ) stretching.

- Ether Linkage: The

asymmetric stretch appears in the  $1200\text{--}1275\text{ cm}^{-1}$  region.

## Protocol: ATR-FTIR Acquisition

- Crystal Selection: Use a Diamond or ZnSe ATR crystal.
- Background: Collect a 32-scan background spectrum of the clean air/crystal. Self-Validation: Ensure no peaks exist at  $2350\text{ cm}^{-1}$  (atmospheric ) or  $3400\text{ cm}^{-1}$  (humidity); purge if necessary.

- **Sample Loading:** Place solid nitrophenoxy compound (~2 mg) on the crystal. Apply pressure until the force gauge reads 80–100 units (ensure intimate contact).
- **Scan Parameters:** 4000–600  $\text{cm}^{-1}$ , 4  $\text{cm}^{-1}$  resolution, 32 scans.

Diagnostic Peak Table:

| Functional Group | Vibration Mode     | Frequency ( $\text{cm}^{-1}$ ) | Diagnostic Value  |
|------------------|--------------------|--------------------------------|---|
| Aromatic C-H     | Stretch            | > 3000 (3050-3100)             | Confirms aromaticity; absence indicates saturation.             |
| Nitro ( )        | Asymmetric Stretch | 1515 – 1540                    | Primary Indicator. Strong intensity.                            |
| Nitro ( )        | Symmetric Stretch  | 1335 – 1360                    | Secondary Indicator. Often doublet if conjugation is disturbed. |
| Ether ( )        | Asymmetric Stretch | 1230 – 1260                    | Confirms phenoxy linkage.                                       |
| Aromatic Ring    | Ring Breathing     | 1590 – 1610                    | Often overlaps with nitro bands; look for shoulders.            |

## Nuclear Magnetic Resonance (NMR)

**Principle & Causality:** NMR is the definitive tool for isomer differentiation (ortho/meta/para).

- **Shielding/Deshielding:** The nitro group is strongly electron-withdrawing (deshielding), shifting adjacent protons downfield (8.0+ ppm). The ether oxygen is electron-donating (shielding) via resonance, shifting ortho/para protons upfield (6.8–7.2 ppm).

## Protocol: H-NMR Structural Elucidation

- Solvent Choice: Use DMSO-d6 for polar nitrophenoxy derivatives to prevent aggregation. Use CDCl<sub>3</sub> for simple ethers.
- Lock & Shim: Self-Validation: The residual solvent peak (e.g., CHCl<sub>3</sub> at 7.26 ppm) must be a sharp singlet with linewidth < 1.0 Hz. If broad, re-shim.
- Acquisition: Pulse angle 30°, relaxation delay (d1) ≥ 2 seconds (ensure full relaxation of aromatic protons).

### Coupling Constant Logic (J-values):

- Ortho ( ): 7–9 Hz (Strong coupling).
- Meta ( ): 1–3 Hz (Weak coupling).
- Para ( ): < 1 Hz (Often unresolved).

### Isomer Identification Strategy:

- Para-substituted: Appears as two doublets (AA'BB' system) integrating to 2H each.
- Ortho-substituted: Four distinct signals (ABCD system) due to lack of symmetry.
- Meta-substituted: One singlet (isolated between groups), two doublets, one triplet.

## Mass Spectrometry (MS)

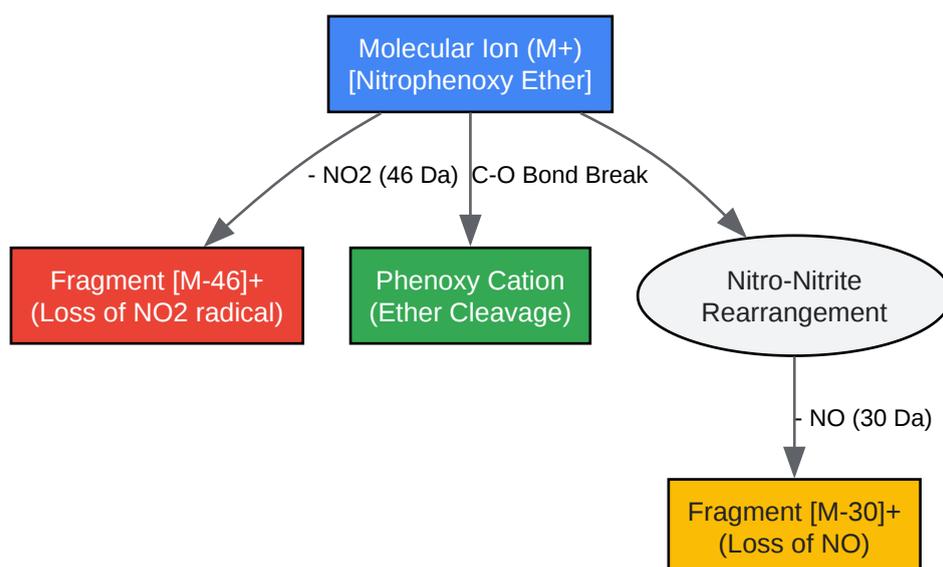
Principle & Causality: Nitrophenoxy compounds exhibit characteristic fragmentation pathways. The stability of the aromatic ring usually preserves the molecular ion ( ).

- Nitro Loss: The loss of the nitro radical ( $\text{NO}_2$ , 46 Da) or NO (30 Da) is a hallmark.
- Ether Cleavage: Cleavage at the ether oxygen often yields a phenoxy cation or a nitrophenol fragment.

## Protocol: GC-MS (EI Mode)

- Inlet Temp: 250°C (Ensure volatilization without thermal degradation).
- Column: Non-polar capillary column (e.g., DB-5ms).
- Scan Range: 40 – 500 m/z.
- Validation: Check the abundance of the peak. If the peak is absent, switch to Chemical Ionization (CI) as the molecule may be too labile.

Fragmentation Diagram (DOT Visualization):

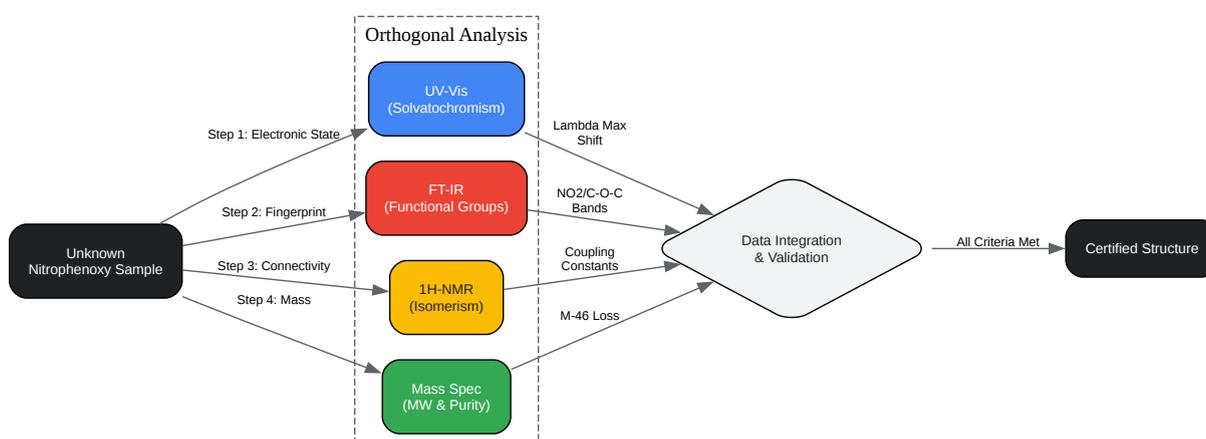


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Caption: Common fragmentation pathways for nitrophenoxy compounds under Electron Impact (EI) ionization.

## Integrated Characterization Workflow

The following diagram illustrates the logical flow for confirming the identity of an unknown nitrophenoxy sample.



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Caption: Integrated spectroscopic workflow ensuring orthogonal validation of chemical structure.

## References

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